BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Analytical Chemistry Quality Control Synthetic Methodology

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a fully saturated bicyclic scaffold with enhanced aqueous solubility and a rigid, pre-organized conformation—ideal for fragment-based lead discovery and SAR studies. The dihydrochloride salt provides superior solubility over the free base, enabling assay-ready stock solutions. Its defined GHS hazard profile (H302, H315, H319, H332, H335) supports clear PPE and engineering controls. Available in 97% purity, it eliminates pre-reaction purification, ensuring reliable SAR data. Exact procurement of this specific salt minimizes variability in biological assays.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.075
CAS No. 165894-10-0
Cat. No. B576031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
CAS165894-10-0
Molecular FormulaC6H11Cl2N3
Molecular Weight196.075
Structural Identifiers
SMILESC1CN2C=NC=C2CN1.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
InChIKeyGIHBJMRXMFIYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride (CAS 165894-10-0): Technical Specifications and Procurement-Grade Identity


5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0) is the dihydrochloride salt form of a saturated bicyclic N-heterocyclic scaffold consisting of a fused imidazole and a fully saturated piperazine ring [1]. It is commercially available as a white to off-white crystalline solid with a molecular formula of C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol [2]. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery programs , serving as a core structural motif from which diverse functionalized derivatives are elaborated.

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride Cannot Be Interchanged with Other Imidazopyrazines or Heterocyclic Analogs


Substitution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride with in-class analogs is not straightforward due to its unique combination of structural and physicochemical properties. Unlike the fully aromatic imidazo[1,5-a]pyrazine core (CAS 274-49-7), which contains an unsaturated pyrazine ring , this compound possesses a fully saturated tetrahydro pyrazine moiety, conferring increased molecular flexibility, altered hydrogen-bonding capacity (three hydrogen bond acceptors vs. two for the free base), and a distinct spatial geometry that influences binding interactions in receptor pharmacophores [1]. Furthermore, the dihydrochloride salt form provides enhanced aqueous solubility and improved handling characteristics compared to the neutral free base (CAS 297172-19-1) , which directly impacts experimental reproducibility and formulation compatibility. These factors necessitate procurement of the exact compound rather than assuming functional equivalence with close structural relatives.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride Versus Analogs


Analytical Purity by HPLC: 99.61% Versus Typical Commercial Grades of 95-97%

Procurement-grade analytical purity varies substantially among vendors. One supplier reports HPLC-verified purity of 99.61% for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride , whereas multiple alternative suppliers specify a minimum purity of 95% or 97% for the identical CAS compound.

Analytical Chemistry Quality Control Synthetic Methodology

GHS Hazard Classification: H302/H315/H319/H332/H335 Profile Versus Free Base Analogs

The dihydrochloride salt carries a defined GHS hazard profile consisting of H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. In contrast, the neutral free base 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1) lacks these specific GHS classifications and is not universally assigned the same precautionary statements across vendor SDS documentation.

Laboratory Safety Chemical Handling Occupational Health

Hydrogen Bond Acceptor Count: Three in Dihydrochloride Salt Versus Two in Free Base

The dihydrochloride salt form introduces an additional hydrogen bond acceptor site via the chloride counterions, resulting in a hydrogen bond acceptor count of three . The corresponding free base 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1) possesses only two hydrogen bond acceptors in its neutral state [1].

Medicinal Chemistry Computational Chemistry Molecular Modeling

Saturated Tetrahydro Scaffold Distinguishes This Compound from Aromatic Imidazo[1,5-a]pyrazine Core

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride contains a fully saturated pyrazine ring with zero rotatable bonds and a topological polar surface area (TPSA) of 29.9 Ų [1]. The fully aromatic imidazo[1,5-a]pyrazine core (CAS 274-49-7, molecular formula C₆H₅N₃) is planar and unsaturated . This saturation alters molecular geometry, lipophilicity (XLogP3-AA = -0.9 for the free base scaffold), and potential for π-π stacking interactions.

Medicinal Chemistry Scaffold Hopping Drug Design

Rotatable Bond Count of Zero Enforces Rigid Conformation for Pharmacophore Design

The saturated tetrahydroimidazo[1,5-a]pyrazine scaffold possesses zero rotatable bonds [1], enforcing a rigid, conformationally constrained bicyclic framework. In contrast, structurally related heterocyclic building blocks such as substituted piperazines or linear diamines exhibit one or more rotatable bonds, introducing conformational entropy penalties upon target binding.

Computational Chemistry Structure-Based Drug Design Conformational Analysis

Optimal Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Dihydrochloride Based on Differential Evidence


High-Fidelity Medicinal Chemistry SAR Campaigns Requiring Batch-to-Batch Reproducibility

Procurement of the 99.61% HPLC-purity grade is indicated when executing multi-step synthetic sequences where intermediate purity directly influences final product yield and analytical consistency. The 2.61-4.61 percentage point purity advantage over standard 95-97% commercial grades reduces the need for pre-reaction purification and minimizes the accumulation of byproducts that can confound biological assay interpretation. This is particularly critical in structure-activity relationship (SAR) studies where small changes in substituent effects must be reliably attributed to structural modifications rather than impurities.

Fragment-Based Drug Discovery Utilizing Conformationally Constrained Scaffolds

The zero rotatable bond count and saturated bicyclic framework of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride make it an ideal core scaffold for fragment-based lead discovery [1]. The rigid, pre-organized conformation reduces the entropic penalty of target binding and provides a defined three-dimensional pharmacophore for structure-guided optimization. This scaffold has been successfully elaborated into potent dual orexin receptor antagonists (OX1R/OX2R) with nanomolar potency [2] and has been explored as a core motif for factor XIa inhibitors in anticoagulant development programs [3].

Laboratory Settings with Standardized Chemical Hygiene and Safety Compliance Protocols

The defined GHS hazard profile (H302, H315, H319, H332, H335) of the dihydrochloride salt provides a clear and documented basis for implementing personal protective equipment (PPE) requirements, engineering controls (e.g., fume hood use per precautionary statements P261 and P280), and institutional chemical hygiene plan documentation [4]. Procurement of this specific salt form ensures alignment with established safety data sheet (SDS) documentation and avoids the ambiguity associated with less thoroughly characterized analog compounds.

Aqueous Formulation Development Requiring Enhanced Solubility of Heterocyclic Cores

The dihydrochloride salt form provides enhanced aqueous solubility relative to the neutral free base scaffold, a consequence of the additional hydrogen-bonding capacity conferred by the chloride counterions (three hydrogen bond acceptors vs. two in the free base) . This property is advantageous for developing assay-ready stock solutions, performing reactions in aqueous or mixed aqueous-organic solvent systems, and preparing formulations for in vitro or in vivo biological evaluation where solubility limitations of neutral heterocyclic cores may otherwise constrain experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.